1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
CAS No.: 326889-82-1
Cat. No.: VC21368501
Molecular Formula: C18H19FN2O4S
Molecular Weight: 378.4g/mol
* For research use only. Not for human or veterinary use.
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine - 326889-82-1](/images/no_structure.jpg)
Specification
CAS No. | 326889-82-1 |
---|---|
Molecular Formula | C18H19FN2O4S |
Molecular Weight | 378.4g/mol |
IUPAC Name | 1-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)sulfonylpiperazine |
Standard InChI | InChI=1S/C18H19FN2O4S/c19-15-2-4-16(5-3-15)26(22,23)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 |
Standard InChI Key | WIMKCYAHZWHUIO-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structure
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is characterized by its distinctive combination of functional groups. Structurally, it consists of a piperazine ring serving as the central scaffold, with a benzodioxol group attached via a methyl linker at one nitrogen position and a 4-fluorophenylsulfonyl group at the other nitrogen position . This arrangement creates a molecule with multiple potential interaction sites.
A closely related compound, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine, differs by having an additional ethoxy group at position 3 of the fluorophenyl ring. This related compound has received significant attention in chemical databases and repositories, providing additional context for understanding the subject compound.
Nomenclature and Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, which systematically describes its chemical structure according to standardized nomenclature rules . The compound is also sometimes referred to as 1-(benzo[d] dioxol-5-ylmethyl)-4-((4-fluorophenyl)sulfonyl)piperazine, which represents an alternative but equivalent nomenclature system .
This compound has been assigned the Chemical Abstracts Service (CAS) registry number 326889-82-1, which serves as a unique identifier in chemical databases and literature . CAS numbers are widely used in scientific literature and regulatory contexts to precisely identify chemical substances without ambiguity.
It's important to note that the closely related compound 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine has a different CAS number (727420-54-4) and is cataloged in the PubChem database with the identifier 1509863. The distinction between these compounds is important for proper identification and characterization.
Physical and Chemical Properties
Basic Properties
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is characterized by its specific molecular composition and weight. The compound has a molecular formula of C₁₈H₁₉FN₂O₄S, indicating it contains 18 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The molecular weight of this compound is 378.42 g/mol , which places it in the medium-sized molecule category common in pharmaceutical research.
The following table summarizes the basic properties of the compound:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉FN₂O₄S |
Molecular Weight | 378.42 g/mol |
CAS Number | 326889-82-1 |
In contrast, the related compound with an additional ethoxy group (1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine) has a molecular formula of C₂₀H₂₃FN₂O₅S and a higher molecular weight of 422.5 g/mol, demonstrating how relatively minor structural modifications can significantly impact the compound's fundamental properties.
Physicochemical Properties
Based on the available data, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has specific physicochemical properties that contribute to its behavior in different environments and potential applications. The density of the compound is predicted to be approximately 1.403±0.06 g/cm³ , indicating it is denser than water, which would influence its behavior in aqueous solutions and extraction procedures.
The boiling point is predicted to be around 506.5±60.0 °C , which suggests a high thermal stability—typical for compounds with this molecular weight and functional groups. This property would be relevant for processing, storage, and certain analytical techniques requiring thermal treatment. The pKa value, which reflects the compound's acid dissociation constant, is predicted to be approximately 5.81±0.10 . This value provides insight into the compound's behavior in solutions of different pH levels and its potential for ionic interactions, which could influence both its chemical reactivity and biological activity.
The following table summarizes these physicochemical properties:
Property | Value |
---|---|
Density | 1.403±0.06 g/cm³ (Predicted) |
Boiling Point | 506.5±60.0 °C (Predicted) |
pKa | 5.81±0.10 (Predicted) |
It should be noted that these values are predicted rather than experimentally determined, as indicated in the source material . Experimental validation would be required for more precise determinations of these properties, particularly for applications requiring high accuracy.
Structural Analysis
Molecular Structure
The piperazine ring serves as the central scaffold of the molecule, providing a six-membered heterocyclic structure with two nitrogen atoms at positions 1 and 4. This heterocycle is common in many pharmaceutically active compounds and offers potential binding sites for various biological targets. The piperazine ring can adopt different conformations, influencing the three-dimensional arrangement of the attached groups and potentially affecting interactions with biological systems.
The benzodioxol moiety (1,3-benzodioxole) consists of a benzene ring fused with a five-membered 1,3-dioxole ring. This group is connected to one of the piperazine nitrogen atoms via a methylene (CH₂) bridge. Benzodioxol derivatives are found in many natural products and synthetic compounds with diverse biological activities. The oxygen atoms in this moiety can participate in hydrogen bonding as acceptors, potentially contributing to specific interactions with biological targets.
The sulfonyl group (SO₂) connects the second nitrogen of the piperazine to a para-fluorophenyl ring. The sulfonyl functionality introduces a tetrahedral geometry around the sulfur atom and provides two oxygen atoms that can act as hydrogen bond acceptors. The 4-fluorophenyl component introduces a halogen substituent, which can influence the compound's lipophilicity, metabolic stability, and potential interactions with biological targets through halogen bonding or electronic effects.
Related Compounds and Analogues
Structural Analogues
Several compounds structurally related to 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine have been documented in chemical databases and literature. These analogues provide context for understanding the potential properties and applications of the target compound through structure-activity relationships.
The most closely related analogue identified in the search results is 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine, which differs by having an additional ethoxy group at the 3-position of the fluorophenyl ring. This compound has been assigned CAS number 727420-54-4 and represents a direct structural modification of the target compound.
Another structural analogue is 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine, which features a benzyl group instead of a sulfonyl group connecting the piperazine to the fluorophenyl moiety . This compound has a molecular weight of 328.4 g/mol and is cataloged in PubChem with CID 704431 . The replacement of the sulfonyl group with a methylene linker represents a significant structural modification that would likely alter the compound's chemical and biological properties.
Additionally, compounds that maintain the benzodioxol-piperazine scaffold but vary in other substituents include those mentioned in patent literature, such as 4-(1,3-benzodioxol-5-ylmethyl)-n-pyridin-2-ylpiperazine-1-carboxamide and related structures . These compounds demonstrate the versatility of the benzodioxol-piperazine core as a scaffold for various functional derivatives with potential pharmaceutical applications.
Comparative Analysis
The structural variations among these analogues can significantly impact their physicochemical properties and potential biological activities. The following table provides a comparative analysis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine and its closest identified analogues:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine | C₁₈H₁₉FN₂O₄S | 378.42 | Base structure |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine | C₂₀H₂₃FN₂O₅S | 422.5 | Additional ethoxy group at 3-position of fluorophenyl ring |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine | C₁₉H₂₁FN₂O₂ | 328.4 | Benzyl instead of sulfonyl linker |
These structural differences can influence properties such as solubility, membrane permeability, metabolic stability, and potential interactions with biological targets. For example, the addition of an ethoxy group in 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-ethoxy-4-fluorophenyl)sulfonyl]piperazine may increase lipophilicity and provide additional hydrogen bond acceptor capabilities, potentially affecting its pharmacological profile.
The replacement of the sulfonyl group with a benzyl group in 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluorobenzyl)piperazine significantly changes the electronic and spatial characteristics of the molecule. The sulfonyl group is tetrahedral and strongly electron-withdrawing, while the benzyl group provides a more flexible, less polar linker. These differences would likely result in distinct binding profiles and biological activities between the compounds.
Applications and Research Findings
Current Research Status
The compound's presence in chemical databases indicates it has been synthesized and characterized, but published research findings specific to this molecule appear limited based on the provided search results. This situation is not uncommon for specialized chemical entities that may serve as intermediates or reference compounds in broader research programs.
Given its structural features, potential areas for future research might include:
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Evaluation of enzyme inhibitory activities, particularly for enzymes with binding sites accommodating sulfonamide groups
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Assessment of receptor binding profiles, especially for receptors known to interact with piperazine-containing ligands
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Investigation of potential applications in synthetic methodology as an intermediate or building block
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Exploration of structure-activity relationships through systematic modification of the molecule's key functional groups
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